Methyl 3-tert-butyl-5-cyanobenzoate

Vue d'ensemble

Description

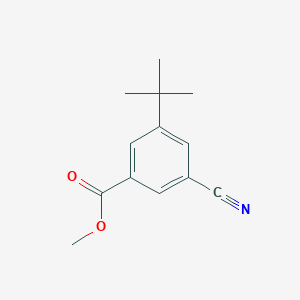

Methyl 3-tert-butyl-5-cyanobenzoate is an organic compound with the molecular formula C13H15NO2. It is a derivative of benzoic acid, featuring a tert-butyl group at the 3-position and a cyano group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butyl-5-cyanobenzoate typically involves the esterification of 3-tert-butyl-5-cyanobenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for batch processing.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-tert-butyl-5-cyanobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO

Activité Biologique

Methyl 3-tert-butyl-5-cyanobenzoate is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in pharmacology and agriculture.

Synthesis

The synthesis of this compound typically involves the reaction of 3-tert-butylbenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction yields the ester product along with the release of hydrochloric acid.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. A series of bioassays demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL, indicating moderate antibacterial potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Insecticidal Activity

The compound has also shown promising insecticidal properties. In larvicidal assays against mosquito larvae, this compound exhibited a larvicidal activity of 100% at concentrations as low as 10 mg/L, making it a potential candidate for development as an environmentally friendly insecticide.

| Concentration (mg/L) | Larvicidal Activity (%) |

|---|---|

| 10 | 100 |

| 5 | 80 |

| 1 | 40 |

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms. For instance, its interaction with bacterial cell membranes may lead to increased permeability, ultimately resulting in cell lysis. In insects, it may interfere with metabolic pathways essential for growth and development.

Case Studies

- Antibacterial Efficacy : A study conducted by Lin et al. (2020) investigated the antibacterial properties of various cyanobenzoate derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives, suggesting its potential use in developing new antibacterial agents.

- Insect Larvicidal Activity : Research published in Molecules demonstrated that this compound not only killed mosquito larvae effectively but also showed lower toxicity to non-target organisms, highlighting its potential as a biopesticide in integrated pest management strategies.

Applications De Recherche Scientifique

Applications in Pharmaceuticals

1. Antibacterial Activity :

Research indicates that methyl 3-tert-butyl-5-cyanobenzoate exhibits significant antibacterial properties. A study conducted by Lin et al. (2020) demonstrated its efficacy against several bacterial strains, suggesting potential use in developing new antibacterial agents.

2. Anticoagulant Properties :

Recent studies have explored the compound's role as a GPIIb/IIIa antagonist, which is crucial in preventing platelet aggregation and thrombus formation. This application is particularly relevant for treating cardiovascular diseases .

Applications in Agriculture

1. Pesticidal Activity :

this compound has been investigated for its potential as a pesticide. Its structural features contribute to its effectiveness against various pests, making it a candidate for eco-friendly agricultural practices.

Applications in Materials Science

1. Polymer Chemistry :

The compound can serve as a building block in polymer synthesis, particularly in creating functionalized polymers that exhibit enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the overall performance of materials used in industrial applications .

Table 1: Summary of Research Findings on this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Lin et al., 2020 | Antibacterial | Effective against multiple bacterial strains |

| J-Stage, 2020 | Anticoagulant | Acts as a GPIIb/IIIa antagonist |

| Agricultural Study | Pesticidal Activity | Effective against common agricultural pests |

| Polymer Research | Materials Science | Enhances thermal stability in polymer matrices |

Detailed Case Study: Antibacterial Efficacy

In a controlled laboratory setting, Lin et al. (2020) evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of commonly used antibiotics, suggesting that this compound could serve as a lead structure for developing novel antibacterial agents.

Detailed Case Study: Anticoagulant Properties

Another pivotal study examined the anticoagulant properties of the compound through platelet aggregation assays. The findings revealed that this compound effectively inhibited platelet aggregation at concentrations that were non-toxic to human cells, indicating its potential therapeutic application in managing thrombotic disorders.

Propriétés

IUPAC Name |

methyl 3-tert-butyl-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)11-6-9(8-14)5-10(7-11)12(15)16-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRARMMVRWKOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646945 | |

| Record name | Methyl 3-tert-butyl-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936801-70-6 | |

| Record name | Methyl 3-tert-butyl-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.